molecular formula C13H20FNO5S B2640640 5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide CAS No. 2320890-46-6

5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide

Cat. No. B2640640
CAS RN: 2320890-46-6
M. Wt: 321.36
InChI Key: IPBIMCSVIJBONP-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide, also known as FH535, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In Finally, we will list future directions for research on this compound.

Scientific Research Applications

Corrosion Inhibition Properties

  • Quantum Chemical and Molecular Dynamics Studies : Piperidine derivatives, including those related to 5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide, have been investigated for their adsorption and corrosion inhibition properties on iron. This study involved quantum chemical calculations and molecular dynamics simulations to evaluate their effectiveness in preventing corrosion (Kaya et al., 2016).

Radiopharmaceutical Applications

  • Synthesis for Radioligand Development : A synthesis process has been developed for a compound structurally similar to 5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide. This process was aimed at creating potential radioligands for GABA receptors in the brain, indicating its potential use in neuroimaging and radiopharmaceutical applications (Vos & Slegers, 1994).

Fluorescence and Spectroscopic Studies

  • Preparative and Spectroscopic Study : Analogs of this compound have been synthesized and studied for their spectroscopic properties. These compounds showed bathochromic shifts in UV/visible spectra upon the addition of Zn(II) to the solution, indicating their potential applications in fluorescence and spectroscopy (Kimber et al., 2003).

Anticancer Agent Development

  • Aminothiazole-Paeonol Derivatives as Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer effects on several cancer cell lines. These derivatives showed significant inhibitory activity, indicating their potential as lead compounds in developing anticancer agents (Tsai et al., 2016).

Structural Analysis in Crystallography

  • Crystal Structural Studies : The crystal structures of related compounds were analyzed to understand their molecular arrangements and interactions. These studies can provide insights into the structural properties of similar compounds (Rodrigues et al., 2015).

properties

IUPAC Name

5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO5S/c1-13(16,6-7-19-2)9-15-21(17,18)12-8-10(14)4-5-11(12)20-3/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBIMCSVIJBONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol

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